molecular formula C9H14ClNS B1424274 (R)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride CAS No. 1217456-30-8

(R)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride

Cat. No. B1424274
M. Wt: 203.73 g/mol
InChI Key: FIKZELFTBUJWNB-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R-1-(4-(Methylthio)phenyl)ethanamine hydrochloride (R-1-MTPE) is a synthetic compound that has been used in a variety of scientific research applications. R-1-MTPE is a derivative of the naturally occurring neurotransmitter dopamine, and it has been found to have a number of biochemical and physiological effects. This article will discuss the synthesis method of R-1-MTPE, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and potential future directions for research.

Scientific Research Applications

Agrochemical Field

  • Application : 4-(Methylthio)phenol is used as an intermediate in the synthesis of various agrochemicals .

Pharmaceutical Field

  • Application : This compound is used in the pharmaceutical industry as an intermediate in drug synthesis .

Dyestuff Field

  • Application : 4-(Methylthio)phenol is used in the dyestuff industry, likely as a precursor or intermediate in the synthesis of certain dyes .

Synthesis of Acyl Chlorides

  • Application : Ethanamine, a related compound to “®-1-(4-(Methylthio)phenyl)ethanamine hydrochloride”, can react with acyl chlorides in a nucleophilic addition/elimination reaction .
  • Method of Application : The reaction involves a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the ethylamine. This is followed by the reformation of the carbon-oxygen double bond and the elimination of a chloride ion .
  • Results : The outcome of this reaction is the formation of an N-substituted amide and ethylammonium chloride .

Synthesis of Isothiocyanates

  • Application : 4-(Methylthio)phenyl isothiocyanate, a related compound, can be synthesized from compounds like "®-1-(4-(Methylthio)phenyl)ethanamine hydrochloride" .

Synthesis of Organic Compounds

  • Application : Ethanamine hydrochloride, a related compound, can be used in the synthesis of various organic compounds .

properties

IUPAC Name

(1R)-1-(4-methylsulfanylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS.ClH/c1-7(10)8-3-5-9(11-2)6-4-8;/h3-7H,10H2,1-2H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKZELFTBUJWNB-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)SC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)SC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704220
Record name (1R)-1-[4-(Methylsulfanyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride

CAS RN

1217456-30-8
Record name (1R)-1-[4-(Methylsulfanyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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